molecular formula C10H11ClO5 B13530248 2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid

2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid

Cat. No.: B13530248
M. Wt: 246.64 g/mol
InChI Key: WIBBMWGRSZBQHA-UHFFFAOYSA-N
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Description

2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid: is a chemical compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of a chloro and two methoxy groups attached to a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid typically involves the reaction of 3-chloro-4,5-dimethoxyphenol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In the case of its use as a herbicide, the compound mimics the natural plant hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of the plant. This mechanism is similar to other phenoxyacetic acid herbicides .

Comparison with Similar Compounds

Uniqueness: 2-(3-Chloro-4,5-dimethoxyphenoxy)acetic acid is unique due to the presence of both chloro and methoxy groups, which may impart specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other phenoxyacetic acid derivatives .

Properties

Molecular Formula

C10H11ClO5

Molecular Weight

246.64 g/mol

IUPAC Name

2-(3-chloro-4,5-dimethoxyphenoxy)acetic acid

InChI

InChI=1S/C10H11ClO5/c1-14-8-4-6(16-5-9(12)13)3-7(11)10(8)15-2/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

WIBBMWGRSZBQHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)OCC(=O)O)Cl)OC

Origin of Product

United States

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